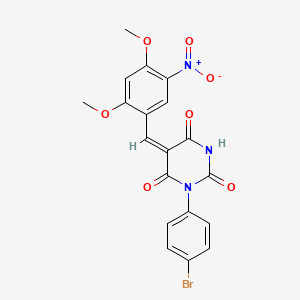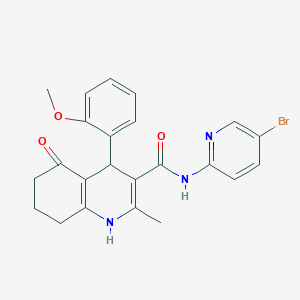
(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 2,4-dimethoxy-5-nitrobenzaldehyde, and pyrimidine-2,4,6-trione. The key steps may involve:
Condensation Reaction: The aldehyde groups of 4-bromobenzaldehyde and 2,4-dimethoxy-5-nitrobenzaldehyde react with pyrimidine-2,4,6-trione under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production.
Process Optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products
Reduction: The major product would be the corresponding amino derivative.
Substitution: The major product would depend on the nucleophile used in the substitution reaction.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-1-(4-chlorophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-fluorophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the bromine atom in the compound may confer unique properties, such as increased reactivity in substitution reactions or specific biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H14BrN3O7 |
|---|---|
Peso molecular |
476.2 g/mol |
Nombre IUPAC |
(5E)-1-(4-bromophenyl)-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H14BrN3O7/c1-29-15-9-16(30-2)14(23(27)28)8-10(15)7-13-17(24)21-19(26)22(18(13)25)12-5-3-11(20)4-6-12/h3-9H,1-2H3,(H,21,24,26)/b13-7+ |
Clave InChI |
GCQXWUMOMUZAPF-NTUHNPAUSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
SMILES canónico |
COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone](/img/structure/B11644535.png)

methanone](/img/structure/B11644540.png)
![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone](/img/structure/B11644547.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11644549.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11644550.png)
![2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11644568.png)

![N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium](/img/structure/B11644579.png)
![4-{(Z)-[1-(4-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11644585.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11644595.png)
![N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B11644599.png)
